ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 149520-08-1
VCID: VC21080389
InChI: InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
SMILES: CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

CAS No.: 149520-08-1

Cat. No.: VC21080389

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate - 149520-08-1

Specification

CAS No. 149520-08-1
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Standard InChI InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
Standard InChI Key CUMDNQXYGSSDHW-SECBINFHSA-N
Isomeric SMILES CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N
SMILES CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N
Canonical SMILES CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N

Introduction

Chemical Properties and Structure

Molecular Identification

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is identified by its CAS number 149520-08-1 and is characterized by the molecular formula C₁₂H₁₅NO₄ with a molecular weight of 237.25 g/mol. This chiral compound features a benzodioxole ring system attached to a beta-amino ester moiety, with the amino group positioned at the stereogenic center in the R configuration. The compound's complete identification parameters are presented in Table 1.

Table 1: Identification Parameters of Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate

ParameterValue
CAS Number149520-08-1
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
IUPAC Nameethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Standard InChIInChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m1/s1
Standard InChIKeyCUMDNQXYGSSDHW-SECBINFH

Structural Features

The compound is categorized as an amino acid derivative and belongs to the class of esters. Its structure contains several key functional groups that contribute to its chemical reactivity and biological activity:

  • A benzodioxole moiety (1,3-benzodioxol-5-yl group), which is a methylenedioxy-substituted aromatic ring

  • A primary amino group at the chiral carbon (R configuration)

  • An ethyl ester functional group

  • A propanoate backbone

These structural elements confer specific physicochemical properties that influence the compound's behavior in biological systems and chemical reactions. The benzodioxole group, in particular, contributes to the compound's lipophilicity and potential for interactions with biological targets through hydrogen bonding and π-stacking.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the coupling of an amino acid derivative with an activated benzodioxole derivative under specific reaction conditions. This stereoselective synthesis is crucial for maintaining the R configuration at the chiral center, which is often essential for biological activity.

Stereochemical Considerations

The stereospecific synthesis of the (3R) configuration requires careful control of reaction conditions and selection of appropriate catalysts or chiral auxiliaries. Several approaches may be employed to achieve the desired stereochemistry:

  • Asymmetric hydrogenation of dehydro precursors

  • Stereoselective reduction of imino esters

  • Resolution of racemic mixtures

  • Chiral auxiliary-directed synthesis

Each method offers different advantages in terms of stereoselectivity, yield, and scalability, with the selection depending on the specific requirements of the synthesis.

Reaction Pathway

The typical reaction pathway for the synthesis of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves multiple steps with controlled conditions to ensure proper stereochemistry and yield. The starting materials often include piperonal (3,4-methylenedioxybenzaldehyde) and appropriate nitrogen and carbon sources to construct the amino acid backbone.

Structural Comparison with Related Compounds

Analysis of Structural Homologs

Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate belongs to a family of related compounds that share common structural features but differ in key functional groups. Two notable analogs are methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate and (3R)-3-amino-3-(benzo[d] dioxol-5-yl)propanoic acid . Table 2 presents a comparative analysis of these compounds.

Table 2: Comparative Analysis of Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
Ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoateC₁₂H₁₅NO₄237.25149520-08-1Ethyl ester group
Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoateC₁₁H₁₃NO₄223.22198959-45-4Methyl ester group instead of ethyl ester
(3R)-3-amino-3-(benzo[d] dioxol-5-yl)propanoic acidC₁₀H₁₁NO₄209.20723284-85-3Free carboxylic acid instead of ester

These structural variations, particularly in the ester moiety, can significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, metabolic stability, and biological activity profiles.

Structure-Property Relationships

The structural differences between ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate and its related compounds lead to distinct differences in their chemical behaviors. The ethyl ester generally exhibits:

  • Increased lipophilicity compared to the methyl ester or free acid

  • Enhanced membrane permeability

  • Different hydrolysis rates affecting bioavailability

  • Modified pharmacokinetic properties

These structure-property relationships are crucial considerations in the design and selection of these compounds for specific research applications.

Biological Activity and Applications

Mechanism of Action

The biological activity of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate primarily depends on its interactions at the molecular level with specific biological targets, such as receptors or enzymes involved in metabolic pathways. The compound's unique structure, particularly the benzodioxole moiety and the chiral center, plays a crucial role in these interactions.

Research Significance

The significance of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate in research stems from its unique structural characteristics and potential biological activities. The benzodioxole moiety, a frequent component in natural products and pharmaceuticals, contributes to the compound's interactions with biological systems. Additionally, the chiral center at the β-position relative to the carboxyl group provides opportunities for stereoselective interactions with biological targets.

Physicochemical Properties

Physical Characteristics

While specific physical data for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is limited in the provided search results, its physicochemical properties can be inferred from its molecular structure and compared with related compounds. Based on structural analysis, the compound likely exhibits:

  • Moderate solubility in organic solvents

  • Limited water solubility due to its lipophilic character

  • A specific optical rotation due to its chiral nature

  • Characteristic spectroscopic properties, including UV-visible absorption and NMR patterns

For comparison, related compounds like ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate have documented physical properties that provide insights into the behavior of benzodioxole-containing esters .

Table 3: Physical Properties of Related Benzodioxole Compounds

PropertyEthyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate
Density1.2±0.1 g/cm³
Boiling Point420.3±45.0 °C at 760 mmHg
Flash Point235.5±16.7 °C
LogP2.05
Vapour Pressure0.0±1.0 mmHg at 25°C
Index of Refraction1.530

Stability and Reactivity

The stability and reactivity of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate are influenced by its functional groups:

  • The primary amino group can participate in various reactions, including nucleophilic substitutions, condensations, and complex formations

  • The ester group is susceptible to hydrolysis under basic or acidic conditions

  • The benzodioxole ring provides stability to the aromatic system but can undergo ring-opening reactions under specific conditions

These reactivity patterns are important considerations for storage, handling, and applications in organic synthesis.

Analytical Methods

Identification Techniques

The identification and characterization of ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate can be accomplished using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification

  • X-ray crystallography for absolute configuration determination

These analytical methods provide complementary information essential for confirming the identity, purity, and stereochemical configuration of the compound.

Chirality Assessment

As a chiral compound, the assessment of enantiomeric purity is crucial for ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate. Methods for determining enantiomeric excess include:

  • Chiral HPLC separation

  • Polarimetry for optical rotation measurement

  • NMR spectroscopy with chiral shift reagents

  • Circular dichroism (CD) spectroscopy

The accurate determination of stereochemical purity is essential, particularly for applications in biological studies where stereochemistry can significantly impact activity.

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